VP3.15

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

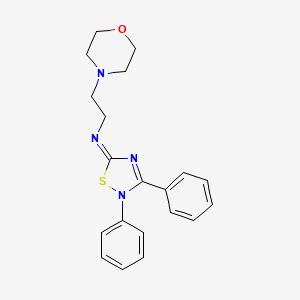

C20H22N4OS |

|---|---|

Molecular Weight |

366.5 g/mol |

IUPAC Name |

N-(2-morpholin-4-ylethyl)-2,3-diphenyl-1,2,4-thiadiazol-5-imine |

InChI |

InChI=1S/C20H22N4OS/c1-3-7-17(8-4-1)19-22-20(21-11-12-23-13-15-25-16-14-23)26-24(19)18-9-5-2-6-10-18/h1-10H,11-16H2 |

InChI Key |

DUDNZBPCJBAIFT-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCN=C2N=C(N(S2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

VP3.15 mechanism of action in neuroinflammation

An In-depth Technical Guide to the Mechanism of Action of VP3.15 in Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases, including multiple sclerosis (MS), Alzheimer's disease, and Parkinson's disease. It is characterized by the activation of glial cells, such as microglia and astrocytes, and the infiltration of peripheral immune cells into the central nervous system (CNS), leading to neuronal damage and demyelination. The small molecule this compound has emerged as a promising therapeutic agent due to its dual-action mechanism targeting key pathways in the neuroinflammatory cascade. This document provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways.

This compound is an orally bioavailable, CNS-penetrant dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase 3β (GSK3β)[1]. This dual inhibition allows this compound to simultaneously modulate immune responses and provide neuroprotection, making it a strong candidate for a disease-modifying therapy for conditions like primary progressive multiple sclerosis (PPMS)[2][3].

Core Mechanism of Action: Dual Inhibition of PDE7 and GSK3β

The therapeutic efficacy of this compound in neuroinflammation stems from its ability to concurrently inhibit two key enzymes: PDE7 and GSK3β. This dual inhibition synergistically activates anti-inflammatory and pro-remyelinating pathways[2].

-

Inhibition of Phosphodiesterase 7 (PDE7): PDE7 is an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger in cellular signaling. By inhibiting PDE7, this compound increases intracellular cAMP levels. Elevated cAMP is known to have potent anti-inflammatory effects, including the suppression of T lymphocyte proliferation and the attenuation of microglial activation[2][4]. Furthermore, increased cAMP can activate Protein Kinase A (PKA), which in turn can phosphorylate and inactivate GSK3β, creating a point of crosstalk between the two pathways[5][6].

-

Inhibition of Glycogen Synthase Kinase 3β (GSK3β): GSK3β is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including inflammation, cell survival, and metabolism. The inhibition of GSK3β by this compound directly modulates inflammatory signaling, notably by downregulating the pro-inflammatory NF-κB pathway[2]. This leads to a decreased production of inflammatory mediators by activated microglia[2][7]. GSK3β inhibition has also been shown to promote oligodendrocyte survival and differentiation, contributing to myelin repair[5].

The combined effect of PDE7 and GSK3β inhibition results in a significant reduction in the key hallmarks of neuroinflammation, including microglial activation and T-cell infiltration, while simultaneously promoting neuroprotective and remyelinating processes[2].

Caption: Dual inhibition of PDE7 and GSK3β by this compound.

Quantitative Data Presentation

The efficacy of this compound has been quantified in several preclinical studies. The tables below summarize the key findings.

Table 1: Inhibitory Activity of this compound

| Target | IC₅₀ | Source |

|---|---|---|

| Phosphodiesterase 7 (PDE7) | 1.59 µM | [1] |

| Glycogen Synthase Kinase 3 (GSK3) | 0.88 µM |[1] |

Table 2: Effects of this compound on Neuroinflammation in TMEV-IDD Mouse Model

| Parameter | TMEV-Vehicle | TMEV-VP3.15 (10 mg/kg) | Statistical Significance | Source |

|---|---|---|---|---|

| Microglial Activation (% Iba-1⁺ Area) | Significantly Increased vs. Sham | Similar to Sham Levels | p < 0.001 (vs. TMEV-Vehicle) | [2] |

| CD4⁺ T-Cell Infiltration (cells/mm²) | Significantly Increased vs. Sham | Significantly Decreased | p < 0.001 (vs. TMEV-Vehicle) | [2] |

| Demyelinated Area (% of White Matter) | Significantly Increased vs. Sham | Significantly Reduced | Not specified, but significant | [2] |

| Myelin Basic Protein (MBP⁺) Area (%) | Significantly Decreased vs. Sham | Significantly Increased | Not specified, but significant | [2] |

| Neurofilament Heavy (NFH⁺) Area (%) | Significantly Decreased vs. Sham | Recovered to Sham Levels | Not specified, but significant |[2] |

Table 3: Effects of this compound on Oligodendrocyte Lineage Cells in TMEV-IDD Mouse Model

| Cell Population | TMEV-Vehicle | TMEV-VP3.15 (10 mg/kg) | Statistical Significance | Source |

|---|---|---|---|---|

| Oligodendrocyte Precursor Cells (PDGFRα⁺Olig2⁺) | Decreased vs. Sham | Significantly Increased | *** p < 0.001 | [2][8] |

| Mature Oligodendrocytes (Olig2⁺CC1⁺) | Decreased vs. Sham | Significantly Increased | *** p < 0.001 |[2][8] |

Experimental Protocols

The following section details the methodologies for key experiments cited in the evaluation of this compound.

Animal Model: Theiler's Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD)

This model is used to replicate the chronic, progressive neuroinflammation and demyelination characteristic of primary progressive multiple sclerosis (PPMS)[2][3].

-

Animals: Susceptible mouse strains (e.g., SJL/J) are used.

-

Induction: Mice are infected intracerebrally with the Daniel's (DA) strain of Theiler's virus.

-

Disease Progression: Following an acute phase of encephalomyelitis, the mice develop a chronic, progressive demyelinating disease with associated motor deficits, typically observed around 60-70 days post-infection.

-

Treatment: In the cited studies, mice were treated with this compound (10 mg/kg) or a vehicle control via intraperitoneal injection daily for a period of 15 consecutive days, starting at 60 days post-infection[2][8].

Behavioral Analysis: Motor Function

Motor deficits are a key clinical feature of the TMEV-IDD model.

-

Apparatus: An automated activity cage is used to measure spontaneous motor activity.

-

Procedure: Mice are placed in the activity cage for a 10-minute period.

-

Measurements: The system records horizontal activity (HACTV) and vertical activity (VACTV). A decrease in these activities in TMEV-infected mice compared to sham controls indicates motor impairment[2][8].

Immunohistochemical Analysis

This technique is used to visualize and quantify cellular and pathological changes in the CNS tissue (spinal cord).

-

Tissue Preparation: Mice are euthanized and perfused. The spinal cords are dissected, fixed (e.g., in 4% paraformaldehyde), and cryoprotected. Tissue is then sectioned for staining.

-

Staining Procedures:

-

Myelin Staining: Eriochrome cyanine is used to identify demyelinated areas in the white matter[2].

-

Immunofluorescence: Sections are incubated with primary antibodies against specific cellular markers, followed by fluorescently-labeled secondary antibodies.

-

-

Imaging and Quantification: Stained sections are imaged using fluorescence microscopy. Image analysis software is used to quantify the percentage of stained area (for Iba-1, MBP, NFH) or to count the number of positive cells (for CD4, oligodendrocyte markers) within defined regions of interest[2][8].

Caption: Experimental workflow for the TMEV-IDD preclinical model.

Conclusion

This compound demonstrates a robust and multifaceted mechanism of action in the context of neuroinflammation. By dually inhibiting PDE7 and GSK3β, it effectively suppresses key inflammatory pathways, reducing microglial activation and immune cell infiltration. Concurrently, it fosters a neuroprotective and pro-regenerative environment by promoting oligodendrocyte differentiation and preserving myelin and axonal integrity. The quantitative data from preclinical models strongly support its potential as an integrative therapeutic strategy for debilitating neuroinflammatory and demyelinating diseases like primary progressive multiple sclerosis. Further research and clinical development are warranted to translate these promising preclinical findings into effective therapies for patients.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Dual PDE7-GSK3β Inhibitor, this compound, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Dual PDE7-GSK3β Inhibitor, this compound, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A preliminary investigation of phoshodiesterase 7 inhibitor this compound as therapeutic agent for the treatment of experimental autoimmune encephalomyelitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a dual GSK-3β/PDE7 inhibitor, reduces glioblastoma tumor growth though changes in the tumor microenvironment in a PTEN wild-type context - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Dual Phosphodiesterase-7 and Glycogen Synthase Kinase-3 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intertwined signaling pathways of phosphodiesterase-7 (PDE7) and glycogen synthase kinase-3 (GSK3) have emerged as a compelling area of interest for therapeutic intervention, particularly in the context of neuroinflammatory and neurodegenerative diseases. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and quantitative data related to the development and evaluation of dual inhibitors targeting both PDE7 and GSK3. By simultaneously modulating these two key enzymes, researchers aim to achieve a synergistic effect that offers enhanced neuroprotective and anti-inflammatory outcomes.

Core Concepts: The Rationale for Dual Inhibition

Phosphodiesterase-7 is a key enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a myriad of cellular processes, including inflammation and immune responses. Inhibition of PDE7 leads to an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inhibits Glycogen Synthase Kinase-3 (GSK3).[1]

GSK3 is a constitutively active serine/threonine kinase that plays a pivotal role in a wide range of cellular functions, including cell proliferation, differentiation, and apoptosis. Dysregulation of GSK3 activity has been implicated in the pathology of several neurodegenerative disorders. The inhibition of GSK3, either directly or indirectly through the PDE7/cAMP/PKA axis, is a promising strategy for mitigating the detrimental effects of neuroinflammation and promoting neuronal survival.

The dual inhibition of both PDE7 and GSK3 offers a multi-faceted therapeutic approach. Direct inhibition of PDE7 elevates cAMP, leading to the indirect inhibition of GSK3. A dual inhibitor that also directly targets GSK3 can provide a more robust and sustained suppression of its activity, potentially leading to greater therapeutic efficacy.

Data Presentation: Inhibitor Potency

The following tables summarize the in vitro potency of selected specific and dual PDE7 and GSK3 inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of Specific PDE7 Inhibitors

| Compound | Target | IC50 (µM) | Reference |

| BRL-50481 | PDE7A | 0.15 | [2][3] |

| PDE7B | 12.1 | [3] | |

| S14 | PDE7A | 5.5 | [4] |

Table 2: IC50 Values of Specific GSK3 Inhibitors

| Compound | Target | IC50 (µM) | Reference |

| Alsterpaullone | GSK3α/β | 0.004 | [5][6] |

| AR-A014418 | GSK3β | 0.104 | [7][8][9][10][11] |

| TDZD-8 | GSK3β | 2 | [12][13][14][15][16] |

Table 3: IC50 Values of a Dual PDE7-GSK3 Inhibitor

| Compound | Target | IC50 (µM) | Reference |

| VP3.15 | PDE7 | 1.59 | [17][18] |

| GSK3 | 0.88 | [17][18] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general workflow for the evaluation of dual PDE7-GSK3 inhibitors.

Caption: PDE7-GSK3 signaling cascade and points of inhibition.

Caption: General workflow for dual PDE7-GSK3 inhibitor evaluation.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the study of dual PDE7-GSK3 inhibitors.

In Vitro PDE7A Inhibition Assay (Fluorescence Polarization)

This protocol is adapted from commercially available kits and common laboratory practices.[5][9][11][13]

Objective: To determine the in vitro inhibitory activity of a compound against the PDE7A enzyme.

Principle: The assay measures the change in fluorescence polarization (FP) of a fluorescently labeled cAMP analog. When the analog is hydrolyzed by PDE7A, it is released from a binding agent, causing a decrease in FP. Inhibitors of PDE7A will prevent this hydrolysis, resulting in a stable, high FP signal.

Materials:

-

Recombinant human PDE7A enzyme

-

Fluorescein-labeled cAMP (FAM-cAMP)

-

PDE Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)

-

Binding Agent (specific for phosphate group)

-

Test compounds dissolved in DMSO

-

384-well black, low-volume microplates

-

Fluorescence polarization plate reader

Procedure:

-

Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in PDE Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

-

Enzyme Preparation: Dilute the recombinant PDE7A enzyme in cold PDE Assay Buffer to the working concentration.

-

Reaction Setup:

-

Add 5 µL of diluted test compound or vehicle (for control wells) to the microplate wells.

-

Add 10 µL of diluted PDE7A enzyme to all wells except the "no enzyme" control wells.

-

Add 10 µL of PDE Assay Buffer to the "no enzyme" control wells.

-

-

Reaction Initiation: Add 5 µL of FAM-cAMP solution to all wells to start the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Binding Agent Addition: Add 10 µL of the Binding Agent solution to all wells.

-

Second Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measurement: Read the fluorescence polarization on a plate reader with appropriate filters (e.g., excitation at 485 nm and emission at 530 nm).

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro GSK3β Kinase Assay (ADP-Glo™)

This protocol is based on the principles of the commercially available ADP-Glo™ Kinase Assay.[2][4][8][17][19]

Objective: To determine the in vitro inhibitory activity of a compound against the GSK3β enzyme.

Principle: This luminescent assay measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibitors of GSK3β will reduce the amount of ADP produced, leading to a decrease in the luminescent signal.

Materials:

-

Recombinant human GSK3β enzyme

-

GSK3 substrate peptide (e.g., a pre-phosphorylated peptide)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Test compounds dissolved in DMSO

-

White, opaque 384-well microplates

-

Luminometer

Procedure:

-

Compound Dilution: Prepare serial dilutions of the test compounds in DMSO and then in Kinase Assay Buffer.

-

Reaction Setup:

-

Add 2.5 µL of diluted test compound or vehicle to the microplate wells.

-

Add 5 µL of a mixture containing the GSK3β enzyme and the substrate peptide in Kinase Assay Buffer.

-

-

Reaction Initiation: Add 2.5 µL of ATP solution to all wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to all wells to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.

-

Measurement: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Measurement of Intracellular cAMP Levels (ELISA)

This protocol outlines a general procedure for measuring intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) kit.[3][10][12][14][20]

Objective: To quantify the intracellular concentration of cAMP in cells treated with a PDE7 inhibitor.

Materials:

-

Cultured cells (e.g., primary glial cells, SH-SY5Y cells)

-

Cell culture medium and supplements

-

Test compound (PDE7 inhibitor)

-

Lysis buffer (provided with the ELISA kit)

-

cAMP ELISA kit (containing cAMP-coated plates, cAMP-HRP conjugate, anti-cAMP antibody, standards, wash buffer, and substrate)

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the PDE7 inhibitor or vehicle for a specified period (e.g., 30 minutes).

-

-

Cell Lysis:

-

Remove the culture medium and wash the cells with PBS.

-

Add the provided lysis buffer to each well and incubate on ice for 10-20 minutes.

-

-

ELISA Procedure (Competitive Assay):

-

Add cell lysates and cAMP standards to the wells of the cAMP-coated microplate.

-

Add the anti-cAMP antibody to each well.

-

Add the cAMP-HRP conjugate to each well.

-

Incubate the plate according to the kit's instructions (typically 1-2 hours at room temperature).

-

-

Washing: Wash the plate several times with the provided wash buffer to remove unbound reagents.

-

Substrate Addition: Add the HRP substrate to each well and incubate until a color change is observed.

-

Reaction Termination: Stop the reaction by adding the stop solution provided in the kit.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance readings of the cAMP standards. Calculate the cAMP concentration in the cell lysates based on the standard curve. The amount of signal is inversely proportional to the amount of cAMP in the sample.

Western Blot Analysis of Phosphorylated GSK3β (Ser9)

This protocol describes the detection of the inhibitory phosphorylation of GSK3β at the Serine 9 residue.[1][6][15][21][22]

Objective: To assess the level of inhibitory phosphorylation of GSK3β in cells treated with a PDE7 or dual inhibitor.

Materials:

-

Cultured cells

-

Test compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-GSK3β (Ser9) and mouse anti-total GSK3β

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat cultured cells with the test compound for the desired time.

-

Wash the cells with cold PBS and lyse them in RIPA buffer.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-GSK3β (Ser9) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane of the first set of antibodies.

-

Re-probe the membrane with the primary antibody against total GSK3β to normalize the data.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Express the level of phospho-GSK3β as a ratio to total GSK3β.

Conclusion

The development of dual PDE7-GSK3 inhibitors represents a sophisticated and promising approach to treating complex neurological disorders. By leveraging the intricate crosstalk between these two signaling pathways, it is possible to achieve a more potent and comprehensive therapeutic effect. The methodologies and data presented in this technical guide provide a foundational framework for researchers and drug development professionals to advance the understanding and application of this innovative therapeutic strategy. Continued research in this area holds the potential to deliver novel and effective treatments for a range of debilitating diseases.

References

- 1. Phospho-GSK-3 beta (Ser9) (D2Y9Y) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 2. promega.es [promega.es]

- 3. abcam.com [abcam.com]

- 4. ulab360.com [ulab360.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Phospho-GSK3B (Ser9) Polyclonal Antibody (PA5-97339) [thermofisher.com]

- 7. The Dual PDE7-GSK3β Inhibitor, this compound, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [en.bio-protocol.org]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. cellbiolabs.com [cellbiolabs.com]

- 15. Phospho-GSK3B (Ser9) antibody (67558-1-Ig) | Proteintech [ptglab.com]

- 16. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]

- 17. promega.com [promega.com]

- 18. researchgate.net [researchgate.net]

- 19. carnabio.com [carnabio.com]

- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. HTRF Human and Mouse Phospho-GSK3β (Ser9) Detection Kit, 500 Assay Points | Revvity [revvity.com]

- 22. researchgate.net [researchgate.net]

Investigating the Neuroprotective Effects of VP3.15: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VP3.15 is a novel, orally bioavailable, and central nervous system (CNS) penetrant small molecule that demonstrates significant neuroprotective and neuroreparative properties. As a dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase-3β (GSK-3β), this compound presents a promising therapeutic strategy for complex neurodegenerative disorders, particularly those with inflammatory and demyelinating components such as Primary Progressive Multiple Sclerosis (PPMS). This technical guide provides an in-depth overview of the core preclinical evidence supporting the neuroprotective effects of this compound, with a focus on its mechanism of action, experimental validation, and quantitative outcomes. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate further research and development.

Introduction: The Therapeutic Rationale for Dual PDE7/GSK-3β Inhibition

Neurodegenerative diseases are often characterized by a confluence of pathological processes, including neuroinflammation, neuronal loss, demyelination, and impaired regenerative capacity. Targeting a single pathway has often proven insufficient in halting disease progression. This compound's unique dual-inhibitor profile offers a multi-pronged approach to address this complexity.

-

Phosphodiesterase 7 (PDE7) Inhibition: PDE7 is a key enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger in neurons and immune cells. By inhibiting PDE7, this compound increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). This cascade is associated with reduced production of pro-inflammatory cytokines and promotion of neuronal survival and function.[1]

-

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: GSK-3β is a constitutively active serine/threonine kinase implicated in a wide array of cellular processes, including inflammation, apoptosis, and cell differentiation. Hyperactivity of GSK-3β is linked to neuroinflammation and is a negative regulator of oligodendrocyte differentiation. Inhibition of GSK-3β has been shown to promote the survival and maturation of oligodendrocyte precursor cells (OPCs) into myelinating oligodendrocytes.

The simultaneous inhibition of both PDE7 and GSK-3β by this compound is hypothesized to create a synergistic effect, potently reducing neuroinflammation while concurrently promoting remyelination and neuroprotection.

Core Efficacy Data of this compound

This compound has demonstrated potent inhibitory activity against its target enzymes.

| Target Enzyme | IC50 Value |

| Phosphodiesterase 7 (PDE7) | 1.59 µM |

| Glycogen Synthase Kinase-3 (GSK-3) | 0.88 µM |

Preclinical Evidence in a Model of Primary Progressive Multiple Sclerosis

The primary preclinical model used to evaluate the efficacy of this compound is the Theiler's Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD) model, which recapitulates many of the pathological hallmarks of PPMS.

Amelioration of Motor Deficits

Chronic treatment with this compound has been shown to significantly improve motor function in TMEV-infected mice.

| Treatment Group | Horizontal Activity (Day 75) | Vertical Activity (Day 75) |

| Sham-Vehicle | ~1800 arbitrary units | ~350 arbitrary units |

| TMEV-Vehicle | ~1000 arbitrary units | ~150 arbitrary units |

| TMEV-VP3.15 | ~1600 arbitrary units | ~300 arbitrary units |

| Statistical significance: p < 0.05 to p < 0.01 for TMEV-VP3.15 vs. TMEV-Vehicle.[2] |

Reduction of Neuroinflammation

This compound treatment leads to a marked reduction in the inflammatory infiltrate and microglial activation in the spinal cord of TMEV-infected mice.

| Marker | TMEV-Vehicle | TMEV-VP3.15 | Statistical Significance |

| Iba-1+ Area (%) | ~1.2% | ~0.4% | p < 0.001 |

| CD4+ T-cells/mm² | ~120 | ~40 | p < 0.001 |

| Data represents approximate values derived from graphical representations in the cited literature.[3][4] |

Promotion of Remyelination and Axonal Integrity

This compound treatment not only protects against demyelination but also promotes the structural integrity of axons.

| Parameter | TMEV-Vehicle | TMEV-VP3.15 | Statistical Significance |

| Demyelinated Area (%) | ~25% | ~10% | p < 0.05 |

| MBP+ Area (%) | ~4% | ~8% | p < 0.01 |

| NFH+ Area (%) | ~4% | ~7% | p < 0.001 |

| MBP: Myelin Basic Protein; NFH: Neurofilament Heavy Chain. Data represents approximate values derived from graphical representations in the cited literature.[3][5] |

Enhancement of Oligodendrocyte Differentiation

This compound promotes the maturation of oligodendrocyte precursor cells (OPCs) into myelinating oligodendrocytes.

| Cell Population | TMEV-Vehicle | TMEV-VP3.15 | Statistical Significance |

| PDGFRα+Olig2+ Cells (%) | ~15% | ~20% | Not Statistically Significant |

| Olig2+CC1+ Cells (%) | ~20% | ~40% | p < 0.001 |

| PDGFRα+Olig2+: Oligodendrocyte Precursor Cells; Olig2+CC1+: Mature Oligodendrocytes. Data represents approximate values derived from graphical representations in the cited literature.[3] |

Experimental Protocols

TMEV-IDD Mouse Model

-

Animals: 4- to 6-week-old susceptible mouse strains (e.g., SJL/J) are used.

-

Virus: The Daniel's strain of Theiler's Murine Encephalomyelitis Virus is utilized.

-

Infection: Mice are anesthetized and injected intracerebrally with 30 µL of DMEM containing the virus. Sham-infected mice receive DMEM only.

-

Disease Progression: Motor deficits typically appear around 60-70 days post-infection.

-

Treatment: At the onset of symptoms (day 60 post-infection), mice are treated daily for 15 consecutive days with this compound (10 mg/kg, intraperitoneal injection) or vehicle.

Motor Function Assessment

-

Apparatus: An automated activity cage system is used to measure spontaneous motor activity.

-

Parameters: Horizontal activity (total distance traveled) and vertical activity (rearing frequency) are recorded over a 10-minute period.

-

Timepoints: Assessments are performed at baseline (day 60) and post-treatment (day 75).

Immunohistochemistry of Spinal Cord Tissue

-

Tissue Preparation: Mice are transcardially perfused with 4% paraformaldehyde. The spinal cords are dissected, post-fixed, and cryoprotected in sucrose. Tissues are then embedded and sectioned on a cryostat.

-

Antigen Retrieval: For some antibodies, antigen retrieval may be performed using citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) at 90°C.

-

Blocking: Sections are incubated in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 10% normal goat serum) for 1-2 hours at room temperature.

-

Primary Antibody Incubation: Sections are incubated overnight at 4°C with the following primary antibodies diluted in blocking solution:

-

Iba-1: (e.g., 1:1000) for microglia.

-

CD4: for T-helper cells.

-

PDGFRα: for oligodendrocyte precursor cells.

-

Olig2: for cells of the oligodendrocyte lineage.

-

CC1: for mature oligodendrocytes.

-

MBP: for myelin basic protein.

-

NFH: for neurofilament heavy chain.

-

-

Secondary Antibody Incubation: Sections are washed and incubated with the appropriate fluorescently-labeled secondary antibodies (e.g., Alexa Fluor series) for 1-2 hours at room temperature.

-

Mounting and Imaging: Sections are counterstained with a nuclear stain (e.g., DAPI or Hoechst), mounted, and imaged using a confocal or fluorescence microscope.

-

Quantification: Image analysis software is used to quantify the percentage of stained area or the number of positive cells per defined region of interest.

Eriochrome Cyanine Staining for Demyelination

-

Slide Preparation: Air-dried frozen sections are placed in acetone for 5 minutes and then allowed to dry.

-

Staining: Slides are incubated in Eriochrome Cyanine solution for 30 minutes at room temperature.

-

Differentiation: Slides are rinsed and differentiated in 5% iron alum, followed by a borax-ferricyanide solution until gray matter is distinguishable from white matter.

-

Dehydration and Mounting: Slides are dehydrated through graded ethanol solutions, cleared in xylene, and coverslipped.

-

Analysis: The demyelinated areas (appearing pale) are traced and quantified as a percentage of the total white matter area.

Signaling Pathways and Visualizations

The neuroprotective effects of this compound are mediated through the dual inhibition of PDE7 and GSK-3β, which leads to the modulation of downstream signaling pathways critical for inflammation, cell survival, and differentiation.

Caption: Dual inhibition of PDE7 and GSK-3β by this compound.

References

- 1. Phosphorylation of beta-catenin by cyclic AMP-dependent protein kinase stabilizes beta-catenin through inhibition of its ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Dual PDE7-GSK3β Inhibitor, this compound, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

VP3.15: A Dual Inhibitor of PDE7 and GSK3β as a Potential Neuroprotective and Remyelinating Therapy for Multiple Sclerosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Multiple sclerosis (MS) is a chronic autoimmune disease of the central nervous system characterized by inflammation, demyelination, and axonal damage. While current therapies primarily focus on modulating the immune system, there is a significant unmet need for treatments that promote neuroprotection and remyelination, particularly for progressive forms of the disease. This whitepaper details the preclinical evidence for VP3.15, a novel, orally bioavailable, and CNS-penetrant small molecule, as a potential disease-modifying therapy for MS. This compound is a dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase 3β (GSK3β), two key enzymes implicated in the pathophysiology of MS. By targeting both inflammatory and neurodegenerative pathways, this compound presents a promising, integrative therapeutic strategy.

Introduction: The Rationale for Dual PDE7 and GSK3β Inhibition in Multiple Sclerosis

Multiple sclerosis (MS) is a complex neurological condition driven by both inflammatory and degenerative processes.[1][2][3] A key challenge in MS therapy is the development of agents that not only suppress the autoimmune attack but also protect neurons from damage and promote the repair of myelin sheaths. The signaling pathways involving phosphodiesterase 7 (PDE7) and glycogen synthase kinase 3β (GSK3β) have emerged as critical targets in this context.

-

Phosphodiesterase 7 (PDE7): PDE7 enzymes regulate intracellular levels of cyclic adenosine monophosphate (cAMP), a crucial second messenger that modulates inflammatory responses.[4] Inhibition of PDE7 has been shown to have anti-inflammatory effects.[4][5]

-

Glycogen Synthase Kinase 3β (GSK3β): GSK3β is a serine/threonine kinase involved in a wide range of cellular processes, including inflammation, cell survival, and differentiation.[2] Inhibition of GSK3β has been demonstrated to promote oligodendrocyte survival, differentiation, and myelination.[6]

The simultaneous inhibition of both PDE7 and GSK3β offers a synergistic approach to address the multifaceted pathology of MS.[1][7] this compound is a first-in-class dual inhibitor with potent activity against both enzymes, exhibiting IC50 values of 1.59 μM for PDE7 and 0.88 μM for GSK3β.[8] Preclinical studies have demonstrated its neuroprotective and neuroreparative capabilities, suggesting its potential as a combined anti-inflammatory and pro-remyelinating therapy for MS.[6][8]

Preclinical Efficacy of this compound in a Model of Primary Progressive Multiple Sclerosis

The therapeutic potential of this compound was investigated in the Theiler's murine encephalomyelitis virus-induced demyelinating disease (TMEV-IDD) model, which recapitulates key features of primary progressive MS (PPMS).[1][3]

Amelioration of Motor Deficits

Chronic treatment with this compound demonstrated a significant improvement in motor function in TMEV-infected mice.[1][3] This suggests a neuroprotective effect of the compound on motor pathways affected by the disease.

Quantitative Analysis of Motor Function

| Parameter | Time Point | Sham-Vehicle | TMEV-Vehicle | TMEV-VP3.15 | Statistical Significance (TMEV-Vehicle vs. TMEV-VP3.15) |

| Horizontal Activity (HACTV) | Day 75 post-infection | Not Reported | Decreased vs. Sham | Increased vs. TMEV-Vehicle | p < 0.05 |

| Vertical Activity (VACTV) | Day 75 post-infection | Not Reported | Decreased vs. Sham | Increased vs. TMEV-Vehicle | p < 0.01 |

Data summarized from the study by Mestre et al. (2022).[1][7]

Reduction of Neuroinflammation

This compound treatment led to a significant attenuation of neuroinflammation in the spinal cord of TMEV-infected mice.[1][7] This was evidenced by a reduction in microglial activation and lymphocyte infiltration, key hallmarks of MS pathology.[1][7][9]

Quantitative Analysis of Neuroinflammation

| Marker | Sham-Vehicle | TMEV-Vehicle | TMEV-VP3.15 | Statistical Significance (TMEV-Vehicle vs. TMEV-VP3.15) |

| Iba-1+ Area (%) | Not Reported | Significantly Increased | Significantly Decreased | p < 0.001 |

| CD4+ T-cell Infiltration | Not Detected | Present | Significantly Reduced | Not explicitly stated, but reduction was significant. |

Data summarized from the study by Mestre et al. (2022).[7]

Promotion of Remyelination and Axonal Integrity

A crucial finding was the ability of this compound to promote remyelination and preserve axonal integrity.[1][3] Treatment with this compound counteracted the myelin loss and axonal damage observed in the TMEV model.[1]

Quantitative Analysis of Myelination and Axonal Integrity

| Parameter | Sham-Vehicle | TMEV-Vehicle | TMEV-VP3.15 | Statistical Significance (TMEV-Vehicle vs. TMEV-VP3.15) |

| Demyelinated Area (%) | Not Reported | Significantly Increased | Significantly Reduced | p < 0.05 |

| Myelin Basic Protein (MBP)+ Area (%) | Not Reported | Significantly Decreased | Significantly Increased | p < 0.01 |

| Neurofilament Heavy (NFH)+ Area (%) | Not Reported | Significantly Decreased | Significantly Increased | p < 0.001 |

Data summarized from the study by Mestre et al. (2022).[1][10]

Enhanced Oligodendrocyte Differentiation

The pro-remyelinating effects of this compound are linked to its ability to promote the proliferation and differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes.[1][7]

Quantitative Analysis of Oligodendrocyte Populations

| Cell Population | TMEV-Vehicle | TMEV-VP3.15 | Statistical Significance |

| PDGFRα+Olig2+ cells (%) | Decreased vs. Sham | Increased | p < 0.001 |

| Olig2+CC1+ cells (%) | Decreased vs. Sham | Increased | p < 0.001 |

Data summarized from the study by Mestre et al. (2022).[7][10]

Signaling Pathways and Experimental Workflow

Proposed Mechanism of Action of this compound

Experimental Workflow for TMEV-IDD Model Studies

Detailed Experimental Protocols

TMEV-IDD Mouse Model

-

Animal Model: 4- to 6-week-old susceptible mouse strains are used.

-

Induction: Mice are injected intracerebrally with 30 µL of TMEV suspension in DMEM supplemented with 10% Fetal Calf Serum (FCS). Sham-infected mice are injected with the vehicle (DMEM with 10% FCS).[10]

-

Disease Progression: The progression of the disease is monitored, with motor deficits typically establishing by day 60 post-infection.[1][10]

Drug Administration

-

Compound: this compound is synthesized and administered at a dose of 10 mg/kg.[1][10]

-

Route of Administration: Intraperitoneal (i.p.) injection.[10]

-

Treatment Schedule: Daily administration for 15 consecutive days, starting at 60 days post-infection.[1][10]

Motor Function Analysis

-

Apparatus: An activity cage system is used to measure spontaneous motor activity.

-

Parameters Measured: Horizontal activity (distance traveled) and vertical activity (rearing) are recorded for 10 minutes.[1][10]

-

Time Points: Motor function is assessed at baseline (day 60) and after the treatment period (day 75).[1][10]

Tissue Processing and Immunohistochemistry

-

Perfusion and Fixation: Mice are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Spinal cords are dissected and post-fixed in 4% PFA.[7]

-

Cryoprotection and Sectioning: Tissues are cryoprotected in sucrose solutions and sectioned on a cryostat.

-

Immunohistochemistry: Standard immunohistochemical protocols are used to label for specific cellular markers, including:

-

Microglia: Iba-1

-

T-lymphocytes: CD4

-

Myelin: Myelin Basic Protein (MBP)

-

Axons: Neurofilament Heavy (NFH)

-

Oligodendrocyte Lineage Cells: Olig2, PDGFRα, CC1

-

-

Staining: Eriochrome cyanine staining is used to visualize myelinated areas.[1]

Quantification and Statistical Analysis

-

Image Analysis: Stained sections are imaged using microscopy, and the percentage of stained area or the number of positive cells is quantified using image analysis software.

-

Statistical Tests: Student's t-test and ANOVA are used to determine the statistical significance of the observed differences between treatment groups.[1][10]

Conclusion and Future Directions

The preclinical data strongly support the therapeutic potential of this compound as a novel, disease-modifying agent for multiple sclerosis, particularly for progressive forms of the disease. Its dual mechanism of action, targeting both inflammation and remyelination, represents a significant advancement over currently available therapies. The robust efficacy demonstrated in the TMEV-IDD model, a relevant model for PPMS, warrants further investigation. Future studies should focus on regulatory toxicology studies to establish a therapeutic window, followed by clinical trials to evaluate the safety and efficacy of this compound in MS patients. The development of orally available small molecules like this compound that can promote CNS repair holds great promise for improving the long-term outcomes for individuals living with multiple sclerosis.

References

- 1. mdpi.com [mdpi.com]

- 2. The Dual PDE7-GSK3β Inhibitor, this compound, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive… [ouci.dntb.gov.ua]

- 3. The Dual PDE7-GSK3β Inhibitor, this compound, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A preliminary investigation of phoshodiesterase 7 inhibitor this compound as therapeutic agent for the treatment of experimental autoimmune encephalomyelitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Promoting in vivo remyelination with small molecules: a neuroreparative pharmacological treatment for Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Dual PDE7-GSK3β Inhibitor, this compound, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Effects of VP3.15 on Peripheral Lymphocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VP3.15 is a novel small molecule that functions as a dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase-3β (GSK3β).[1][2][3][4][5] This dual inhibitory action positions this compound as a compound of significant interest for modulating immune responses, particularly in the context of neuroinflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the known effects of this compound on peripheral lymphocytes, including its impact on proliferation, cytokine secretion, and cell infiltration in preclinical models of multiple sclerosis. Detailed experimental protocols, quantitative data summaries, and visualizations of the underlying signaling pathways are presented to support further research and development of this compound.

Introduction

Peripheral lymphocytes, key players in the adaptive immune system, are critically involved in the pathogenesis of numerous inflammatory and autoimmune disorders. Consequently, therapeutic strategies aimed at modulating lymphocyte function are of paramount importance. This compound has emerged as a promising immunomodulatory agent due to its unique mechanism of action, targeting two distinct intracellular signaling pathways that are integral to lymphocyte activity.[1][6] By inhibiting PDE7, a cAMP-specific phosphodiesterase, this compound elevates intracellular cyclic adenosine monophosphate (cAMP) levels, a potent negative regulator of T-cell function.[7][8] Simultaneously, its inhibition of GSK3β, a serine/threonine kinase involved in a myriad of cellular processes including T-cell activation and proliferation, provides a synergistic approach to immune modulation.[1][2][5] This guide summarizes the current understanding of this compound's effects on peripheral lymphocytes, offering a foundational resource for researchers in the field.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings regarding the inhibitory activities of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 Value | Source |

| Phosphodiesterase 7 (PDE7) | 1.59 µM | [3] |

| Glycogen Synthase Kinase-3 (GSK3) | 0.88 µM | [3] |

Table 2: Effects of this compound on Peripheral Lymphocyte Functions

| Effect | Model System | This compound Concentration/Dose | Observed Effect | Source |

| Inhibition of Lymphocyte Proliferation | Ex vivo splenocytes from EAE mice | Dose-dependent | Inhibition of proliferation | [7] |

| Inhibition of TNFα Secretion | Ex vivo splenocytes from EAE mice | Dose-dependent | Inhibition of TNFα secretion | [7] |

| Reduction of CD4+ T-cell Infiltration | TMEV-IDD mouse model of MS | 10 mg/kg (in vivo) | Significant reduction in the spinal cord | [1][2][9][10] |

| Amelioration of Clinical Signs | EAE mouse model of MS | 10 mg/kg (in vivo) | More effective than BRL50481 | [7] |

Signaling Pathways of this compound in Lymphocytes

This compound exerts its effects on lymphocytes by modulating two critical signaling pathways: the cAMP/PKA pathway and the GSK3β pathway.

The inhibition of PDE7 by this compound leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn initiates a signaling cascade that ultimately suppresses T-cell activation and proliferation.[7][8][9] PKA can phosphorylate and activate C-terminal Src kinase (Csk), which inhibits Lck, a key tyrosine kinase in the T-cell receptor (TCR) signaling pathway.[7] Furthermore, PKA can directly inhibit the Ras/MAP kinase pathway by phosphorylating Raf-1, thereby reducing IL-2 production.[1]

Concurrently, this compound inhibits GSK3β. In resting T-cells, GSK3β is constitutively active and contributes to maintaining a quiescent state.[5] Inhibition of GSK3β has been shown to promote T-cell proliferation in certain contexts and can modulate the expression of inhibitory receptors like PD-1.[4][11][12] The synergistic inhibition of both PDE7 and GSK3β is thought to provide a more potent and multifaceted immunomodulatory effect than targeting either pathway alone.[1]

References

- 1. cAMP-dependent protein kinase (PKA) inhibits T cell activation by phosphorylating ser-43 of raf-1 in the MAPK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scientificarchives.com [scientificarchives.com]

- 5. The many faceted role of glycogen synthase kinase-3 (GSK-3) in T cells and cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Dual PDE7-GSK3β Inhibitor, this compound, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Mechanisms for cAMP-Mediated Immunoregulation in T cells – Role of Anchored Protein Kinase A Signaling Units - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Negative regulation of T-cell receptor activation by the cAMP-PKA-Csk signalling pathway in T-cell lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modulation of T cell immune functions by the prostaglandin E2 – cAMP pathway in chronic inflammatory states - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Glycogen synthase kinase 3 controls T-cell exhaustion by regulating NFAT activation - PMC [pmc.ncbi.nlm.nih.gov]

The Dual PDE7-GSK3β Inhibitor VP3.15: A Technical Overview of its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

VP3.15 is a novel, orally bioavailable, and CNS-penetrant small molecule that functions as a dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase 3β (GSK3β).[1] This dual mechanism of action positions this compound as a promising therapeutic candidate for neuroinflammatory and neurodegenerative diseases, particularly those with an inflammatory component such as multiple sclerosis (MS).[2][3][4] This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by simultaneously targeting two key enzymes:

-

Phosphodiesterase 7 (PDE7): Inhibition of PDE7 leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP).[2] Elevated cAMP is known to have potent anti-inflammatory effects, including the suppression of lymphocyte activation and the reduction of pro-inflammatory cytokine production.

-

Glycogen Synthase Kinase 3β (GSK3β): GSK3β is a serine/threonine kinase involved in a multitude of cellular processes, including inflammation. Inhibition of GSK3β has been shown to modulate inflammatory responses, in part through the regulation of the NF-κB signaling pathway.[2]

The dual inhibition of both PDE7 and GSK3β by this compound is thought to synergistically suppress inflammatory cascades, offering a multi-pronged approach to treating inflammatory conditions.

Quantitative Data on Anti-inflammatory Efficacy

The following tables summarize the key quantitative data demonstrating the anti-inflammatory and therapeutic efficacy of this compound from preclinical studies.

| Parameter | Value | Source |

| IC50 for PDE7 | 1.59 µM | [1] |

| IC50 for GSK3β | 0.88 µM | [1] |

Table 1: In Vitro Inhibitory Activity of this compound

| Animal Model | Treatment Group | Mean Clinical Score (approx.) | p-value vs. Vehicle | Source |

| EAE Mice | Vehicle | 2.5 | - | [5] |

| EAE Mice | This compound | 1.5 | < 0.05 | [5] |

Table 2: Effect of this compound on Clinical Score in Experimental Autoimmune Encephalomyelitis (EAE) Model

| Animal Model | Parameter | Outcome | p-value vs. Vehicle | Source |

| TMEV-IDD Mice | Microglial Activation (Iba-1 Staining) | Significant Attenuation | < 0.001 | [2][6] |

| TMEV-IDD Mice | CD4+ T Lymphocyte Infiltration | Significant Reduction | < 0.01 | [5] |

Table 3: In Vivo Effects of this compound on Neuroinflammation in Theiler’s Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD) Model

Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the modulation of the cAMP and NF-κB signaling pathways.

References

- 1. The Dual PDE7-GSK3β Inhibitor, this compound, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 4. Evaluation of a new lymphocyte proliferation assay based on cyclic voltammetry; an alternative method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Dual PDE7-GSK3β Inhibitor, this compound, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of VP3.15 on TNFα Secretion in Experimental Autoimmune Encephalomyelitis (EAE) Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the role of VP3.15, a phosphodiesterase 7 (PDE7) inhibitor, in modulating the secretion of Tumor Necrosis Factor-alpha (TNFα) within the context of Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for multiple sclerosis. Evidence indicates that this compound acts on peripheral lymphocytes to inhibit their proliferation and dose-dependently reduces the secretion of the pro-inflammatory cytokine TNFα.[1] This guide provides a comprehensive overview of the experimental data, detailed methodologies for key experiments, and a visualization of the implicated signaling pathways to facilitate further research and drug development in this area.

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is an inflammatory demyelinating disease of the central nervous system that serves as a critical preclinical model for multiple sclerosis. A key player in the immunopathology of EAE is the pro-inflammatory cytokine TNFα, which contributes to the inflammatory cascade and subsequent neuronal damage. Consequently, therapeutic strategies aimed at reducing TNFα secretion are of significant interest. This compound has emerged as a potential therapeutic agent, demonstrating efficacy in reducing the clinical signs of EAE in mice.[1] Its mechanism of action involves the inhibition of PDE7, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE7, this compound elevates intracellular cAMP levels, which in turn modulates downstream signaling pathways to suppress inflammatory responses, including the secretion of TNFα by immune cells.[1]

Quantitative Data on this compound's Effect on TNFα Secretion

The inhibitory effect of this compound on TNFα secretion by peripheral lymphocytes from EAE-induced mice has been demonstrated to be dose-dependent.[1] While the precise quantitative data from the primary study is not publicly available, the findings clearly indicate a significant reduction in this key inflammatory cytokine. Further studies are warranted to fully characterize the dose-response relationship.

Table 1: Summary of this compound's Impact on TNFα Secretion and Related Markers

| Parameter | Effect of this compound Treatment | EAE Model | Cell Type | Measurement Method | Reference |

| TNFα Secretion | Dose-dependent inhibition | MOG35-55 induced in C57BL/6J mice | Peripheral Lymphocytes | ELISA | [1] |

| Lymphocyte Proliferation | Inhibition | MOG35-55 induced in C57BL/6J mice | Peripheral Lymphocytes | [3H]-thymidine incorporation | [1] |

| Clinical Signs of EAE | Reduction in severity at 10mg/kg | MOG35-55 induced in C57BL/6J mice | In vivo | Clinical scoring | [1] |

| PDE7 mRNA expression | Altered levels in spinal cord | MOG35-55 induced in C57BL/6J mice | Spinal cord tissue | In situ hybridization histochemistry | [1] |

| PDE4B mRNA expression | Altered levels in spinal cord | MOG35-55 induced in C57BL/6J mice | Spinal cord tissue | In situ hybridization histochemistry | [1] |

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in the investigation of this compound's effect on TNFα secretion in EAE models.

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

-

Animal Model: C57BL/6J mice are used for this model.

-

Immunization: EAE is induced by immunizing the mice with Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55).[1]

-

Adjuvant: The MOG peptide is typically emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

Pertussis Toxin: Mice receive intraperitoneal injections of pertussis toxin at the time of immunization and again 48 hours later to facilitate the entry of inflammatory cells into the central nervous system.

-

Clinical Scoring: The severity of EAE is monitored daily using a standardized clinical scoring system, typically ranging from 0 (no clinical signs) to 5 (moribund or dead).

This compound Administration

-

Dosage: this compound is administered daily to EAE mice. A dose of 10mg/kg has been shown to be effective in reducing clinical signs.[1]

-

Route of Administration: The route of administration (e.g., intraperitoneal, oral) should be consistent throughout the study.

-

Treatment Paradigms: Treatment can be initiated either from the onset of disease or from the peak of disease to evaluate both prophylactic and therapeutic effects.[1]

Measurement of TNFα Secretion by ELISA

-

Sample Collection: Spleens are collected from EAE mice, and peripheral lymphocytes are isolated.

-

Cell Culture: Lymphocytes are cultured in vitro and may be re-stimulated with MOG35-55 to induce cytokine production.

-

This compound Treatment (in vitro): To determine the direct effect of this compound, isolated lymphocytes are treated with varying concentrations of the inhibitor.

-

ELISA Protocol:

-

Coating: A 96-well plate is coated with a capture antibody specific for mouse TNFα and incubated overnight.

-

Blocking: The plate is washed and blocked with a suitable blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

-

Sample Incubation: Cell culture supernatants are added to the wells and incubated.

-

Detection Antibody: A biotinylated detection antibody specific for mouse TNFα is added.

-

Enzyme Conjugate: A streptavidin-horseradish peroxidase (HRP) conjugate is added.

-

Substrate: A substrate solution (e.g., TMB) is added, and the color development is proportional to the amount of TNFα present.

-

Stop Solution: The reaction is stopped with a stop solution (e.g., sulfuric acid).

-

Reading: The absorbance is read at the appropriate wavelength using a microplate reader.

-

Quantification: The concentration of TNFα in the samples is determined by comparison to a standard curve generated with recombinant mouse TNFα.

-

Lymphocyte Proliferation Assay ([3H]-thymidine Incorporation)

-

Cell Preparation: Single-cell suspensions of splenocytes are prepared from EAE mice.

-

Cell Culture: Cells are cultured in 96-well plates in the presence or absence of a mitogen (e.g., Concanavalin A) or the specific antigen (MOG35-55).

-

This compound Treatment: Different concentrations of this compound are added to the cell cultures.

-

[3H]-thymidine Incorporation: After a defined incubation period (e.g., 48-72 hours), [3H]-thymidine is added to each well. Proliferating cells will incorporate the radiolabeled thymidine into their newly synthesized DNA.

-

Harvesting: Cells are harvested onto filter mats using a cell harvester.

-

Scintillation Counting: The amount of incorporated [3H]-thymidine is measured using a liquid scintillation counter. The counts per minute (CPM) are proportional to the degree of cell proliferation.

Visualization of Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound in Inhibiting TNFα Secretion

The mechanism by which this compound inhibits TNFα secretion is linked to its role as a PDE7 inhibitor, which leads to an increase in intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn can phosphorylate and inhibit downstream signaling components that are crucial for the transcription of the TNFα gene.

References

The Role of VP3.15 in Mitigating Germinal Matrix-Intraventricular Hemorrhage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germinal matrix-intraventricular hemorrhage (GM-IVH) is a significant cause of brain injury in premature infants, often leading to severe long-term neurological impairments such as cerebral palsy and cognitive deficits. The highly vascularized and fragile germinal matrix in the developing brain is particularly susceptible to rupture, leading to bleeding into the ventricles. Currently, therapeutic options are limited and largely supportive. This technical guide provides an in-depth overview of the pre-clinical evidence supporting the therapeutic potential of VP3.15, a novel dual-action inhibitor, in mitigating the pathological consequences of GM-IVH.

This compound is a small, heterocyclic molecule belonging to the 5-imino-1,2,4-thiadiazole family. It functions as a dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase-3β (GSK-3β).[1][2] This dual inhibitory action is believed to synergistically target key pathways involved in neuroinflammation and neuronal survival, offering a promising neuroprotective strategy for GM-IVH.[2] Preclinical studies in a mouse model of GM-IVH have demonstrated that this compound can reduce the presence of hemorrhages, ameliorate brain atrophy, limit neuronal loss, and improve cognitive outcomes.[1][3]

Mechanism of Action: Dual Inhibition of PDE7 and GSK-3β

The therapeutic effects of this compound in the context of GM-IVH are attributed to its simultaneous inhibition of two key enzymes: PDE7 and GSK-3β.

-

Phosphodiesterase 7 (PDE7) Inhibition: PDE7 is an enzyme that specifically degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various cellular processes, including inflammation and cell survival. By inhibiting PDE7, this compound increases intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inhibits GSK-3β. This pathway is a key component of the anti-inflammatory and neuroprotective effects of this compound.[4]

-

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: GSK-3β is a serine/threonine kinase that plays a critical role in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. In the context of brain injury, overactivation of GSK-3β is associated with increased inflammation, neuronal death, and tau hyperphosphorylation, a hallmark of several neurodegenerative diseases.[1][3] this compound directly inhibits GSK-3β activity, thereby mitigating these detrimental effects.[2]

The synergistic action of inhibiting both PDE7 and GSK-3β is thought to provide a more robust therapeutic effect than targeting either pathway alone.[2]

Preclinical Efficacy in a GM-IVH Mouse Model

The therapeutic potential of this compound has been evaluated in a well-characterized preclinical model of GM-IVH induced by the intraventricular injection of collagenase in neonatal mice.[1][3] This model mimics key pathological features of the human condition, including hemorrhage, neuroinflammation, and subsequent neurological deficits.[5]

Data Presentation

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in the collagenase-induced GM-IVH mouse model.

Table 1: Neuropathological Outcomes

| Parameter | Brain Region | Time Point | GM-IVH (Collagenase) | GM-IVH + this compound | Outcome | Citation |

| Hemorrhage Burden (%) | Cortex | P14 | Increased | Significantly Reduced | Reduced vascular damage | [3][6] |

| Hippocampus | P14 | Increased | Reduced | Ameliorated vascular damage | [3] | |

| Microglial Burden (Iba1+ cells) | Cortex | P14 | Significantly Increased | Significantly Reduced | Alleviated neuroinflammation | [1][3] |

| Hippocampus | P14 | Increased | Reduced | Decreased microglial activation | [3] | |

| Brain Weight | Whole Brain | P14 | Significantly Reduced | Ameliorated | Reduced brain atrophy | [1][3] |

| Whole Brain | P110 | Reduced | Restored | Long-term reduction in atrophy | [1][3] | |

| Neuronal Compromise (NeuN/DAPI ratio) | Cortex | P14 | Compromised | Significantly Ameliorated | Restored neuronal population | [1][7] |

| SVZ | P14 | Compromised | Completely Reversed | Protected neuronal integrity | [1][7] | |

| Myelin Basic Protein (MBP) Levels | N/A | N/A | Reduced | Restored | Promoted myelin repair | [1][3] |

| Tau Hyperphosphorylation (pS199) | Cortex | P110 | Significantly Increased | Reduced | Limited tau pathology | [1][3] |

Table 2: Cognitive and Functional Outcomes

| Parameter | Test | Time Point | GM-IVH (Collagenase) | GM-IVH + this compound | Outcome | Citation |

| Spatial Learning | Morris Water Maze (Acquisition) | P96 | Impaired | Significantly Improved | Ameliorated learning deficits | [1][5] |

| Spatial Memory | Morris Water Maze (Probe Trial) | P96 | Impaired | Significantly Improved | Restored spatial memory | [1][5] |

| Episodic Memory ("Where" paradigm) | Novel Object Discrimination | P96 | Affected | Significantly Improved | Ameliorated episodic memory deficits | [1][5] |

| Hyperactivity | N/A | Adulthood | Overt Hyperactivity | Significantly Reduced | Reduced long-term behavioral impairment | [8] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of this compound for GM-IVH.

Collagenase-Induced GM-IVH Animal Model

This model is designed to replicate the hemorrhagic brain injury seen in premature infants.

-

Animal Model: The studies primarily utilize CD1 mouse pups at postnatal day 7 (P7), a developmental stage that corresponds to a premature human infant in terms of brain development.[1][3]

-

Anesthesia: Pups are anesthetized, typically with isoflurane, to ensure a lack of pain and movement during the surgical procedure.

-

Stereotaxic Surgery: The anesthetized pup is placed in a stereotaxic frame. A small incision is made in the scalp to expose the skull.

-

Collagenase Injection: A precise unilateral intraventricular injection of collagenase VII-S is performed. The collagenase degrades the extracellular matrix of the fragile blood vessels in the germinal matrix, leading to hemorrhage.[1][3]

-

This compound Administration: this compound is administered, typically via intraperitoneal (i.p.) injection, at a specified dose (e.g., 10 mg/kg) following the induction of GM-IVH.[9]

-

Post-Operative Care: After surgery, the incision is sutured, and the pups are returned to their dam for recovery and care.

-

Analysis: Brains are collected at various time points, such as P14 for short-term analysis and P96-P110 for long-term analysis, to assess neuropathological and behavioral outcomes.[1][3]

Immunohistochemistry

Immunohistochemistry is employed to visualize and quantify cellular changes within the brain tissue.

-

Tissue Preparation: Brains are harvested, fixed (e.g., in 4% paraformaldehyde), and sectioned using a cryostat or vibratome.

-

Antibody Staining: The brain sections are incubated with primary antibodies that specifically target proteins of interest, such as:

-

Secondary Antibody and Visualization: Fluorescently-labeled secondary antibodies that bind to the primary antibodies are then applied. The staining is visualized and captured using a fluorescence microscope.

-

Quantification: Image analysis software is used to quantify the staining intensity or the number of positive cells, providing a quantitative measure of the pathological changes.

Morris Water Maze (MWM)

The MWM is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.[1][10][11]

-

Apparatus: A circular pool is filled with opaque water, and a hidden escape platform is submerged just below the surface in one of the quadrants. Visual cues are placed around the room to aid in spatial navigation.[1][10]

-

Acquisition Phase: Mice are subjected to several trials per day for consecutive days, during which they must learn the location of the hidden platform from different starting positions. The time taken to find the platform (escape latency) is recorded.[1][11]

-

Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set period. The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory retention.[1][10]

Conclusion and Future Directions

The preclinical data strongly suggest that this compound holds significant promise as a therapeutic agent for mitigating the devastating consequences of GM-IVH. Its dual inhibitory action on PDE7 and GSK-3β effectively targets the key pathological cascades of neuroinflammation and neuronal death that are central to the injury process. The observed improvements in neuropathology and cognitive function in a relevant animal model provide a solid foundation for further development.

Future research should focus on:

-

Dose-response and therapeutic window studies: To optimize the treatment regimen for maximum efficacy and safety.

-

Long-term safety studies: To ensure the long-term safety of this compound administration in the developing brain.

-

Evaluation in other preclinical models: To confirm the efficacy of this compound in models that may replicate different aspects of GM-IVH.

-

Clinical Trials: Ultimately, well-designed clinical trials in premature infants at high risk for GM-IVH will be necessary to translate these promising preclinical findings into a viable therapy for this vulnerable patient population.

This technical guide summarizes the current state of knowledge on the role of this compound in mitigating GM-IVH. The compelling preclinical evidence warrants continued investigation and development of this novel therapeutic candidate.

References

- 1. Glycogen Synthase Kinase-3β Inhibitor this compound Ameliorates Neurogenesis, Neuronal Loss and Cognitive Impairment in a Model of Germinal Matrix-intraventricular Hemorrhage of the Preterm Newborn - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Influencing factors and construction of a predictive model for neurodevelopmental outcomes in preterm low birth weight infants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Glycogen Synthase Kinase-3β Inhibitor this compound Ameliorates Neurogenesis, Neuronal Loss and Cognitive Impairment in a Model of Germinal Matrix-intraventricular Hemorrhage of the Preterm Newborn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ahajournals.org [ahajournals.org]

- 9. researchgate.net [researchgate.net]

- 10. mmpc.org [mmpc.org]

- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

The Dual GSK-3β/PDE7 Inhibitor VP3.15: A Novel Approach to Remodeling the Glioblastoma Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most challenging cancers to treat, characterized by its aggressive growth, diffuse infiltration into the brain parenchyma, and profound immunosuppressive tumor microenvironment (TME). The TME is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components that actively supports tumor progression and therapeutic resistance. A novel small molecule, VP3.15, has emerged as a promising agent that targets the TME by dually inhibiting Glycogen Synthase Kinase-3β (GSK-3β) and Phosphodiesterase 7 (PDE7). This technical guide provides an in-depth overview of the function of this compound in the glioblastoma TME, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its function.

Mechanism of Action of this compound in Glioblastoma

This compound is a potent, orally bioavailable, and central nervous system-penetrant dual inhibitor with IC50 values of 0.88 µM for GSK-3β and 1.59 µM for PDE7.[1] In the context of glioblastoma, the anti-tumor activity of this compound is critically dependent on the genetic status of the tumor suppressor gene, Phosphatase and Tensin Homolog (PTEN).[2] Its efficacy is observed in PTEN wild-type glioblastoma models.[2]

The primary mechanism of this compound involves the modulation of the tumor's immune and vascular compartments. Specifically, treatment with this compound leads to a notable reduction in the infiltration of myeloid cells and a decrease in tumor vascularization.[2] This is achieved through the downregulation of Galectin-9 (GAL9), a key molecule that promotes the recruitment and polarization of pro-angiogenic macrophages.[2] The inhibition of GSK-3β by this compound in the presence of functional PTEN is believed to be the upstream event leading to the diminished production of GAL9.[2]

Signaling Pathway of this compound in PTEN Wild-Type Glioblastoma

Caption: Signaling pathway of this compound in PTEN wild-type glioblastoma.

Preclinical Efficacy of this compound

The anti-tumor effects of this compound have been demonstrated in both in vitro and in vivo models of glioblastoma.

In Vitro Efficacy

In a panel of human and mouse glioblastoma cell lines, this compound demonstrated a significant reduction in cell viability.[2]

| Cell Line | Type | Genetic Profile | This compound Concentration for Significant Viability Decrease |

| Various Human & Mouse GB Cells | Primary | Diverse | 2 µM |

Table 1: In Vitro Efficacy of this compound on Glioblastoma Cell Viability.[2]

In Vivo Efficacy

The in vivo anti-tumor capacity of this compound was evaluated in orthotopic xenograft and allograft models, as well as a Drosophila melanogaster glioma model.[2] The key findings are summarized below:

| Model System | Glioblastoma Cell Type | PTEN Status | Key Outcomes with this compound Treatment |

| Orthotopic Mouse Model | SVZ-vIII | Wild-Type | Inhibition of tumor growth, reduction in tumor vascularity |

| Drosophila melanogaster Glioma Model | Glial Cells | Wild-Type | Significant impairment of glioblastoma growth |

| Drosophila melanogaster Glioma Model | Glial Cells with Pten RNAi | Knockdown | Reversal of the anti-glioblastoma activity of this compound |

Table 2: In Vivo Efficacy of this compound in Glioblastoma Models.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's function in the glioblastoma tumor microenvironment.

Cell Viability Assay

This protocol is used to determine the effect of this compound on the viability of glioblastoma cells in vitro.

Materials:

-

Glioblastoma cell lines

-

96-well plates

-

This compound compound

-

DMSO (vehicle control)

-

Alamar Blue reagent

-

TECAN microplate reader

Procedure:

-

Seed 5,000 glioblastoma cells per well in triplicate in 96-well plates.

-

Allow cells to adhere for 24 hours.

-

Treat cells with increasing concentrations of this compound. Use DMSO as a vehicle control (1:1000 dilution).

-

Incubate the cells for 72 hours.

-

Add Alamar Blue reagent to the cell media at a 1:10 ratio.

-